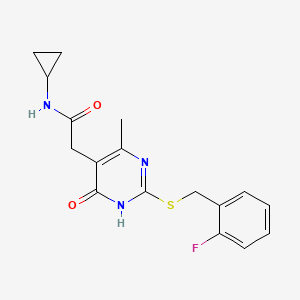

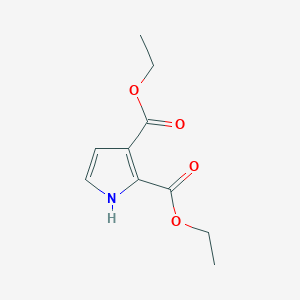

![molecular formula C13H17FN2O3 B2820374 2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid CAS No. 1396964-39-8](/img/structure/B2820374.png)

2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The specific chemical reactions involving “2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid” are not available in the current resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, and solubility. Unfortunately, the specific physical and chemical properties for “2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid” are not available in the current resources .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides) using a palladium catalyst. The boronic acid functionality in 2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid makes it an excellent candidate for SM coupling reactions. These reactions are widely applied in the synthesis of pharmaceuticals, agrochemicals, and materials due to their mild conditions and functional group tolerance .

Anti-HIV-1 Activity

Indole derivatives, including boronic acids, have shown potential as anti-HIV agents. Researchers have reported novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to evaluate their anti-HIV-1 activity .

Drug Design and Synthesis

The boronic acid moiety in 2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid can be strategically incorporated into drug molecules. Medicinal chemists explore its use as a pharmacophore for designing new compounds with specific biological activities. By modifying the boronic acid substituents, researchers can fine-tune drug properties .

Catalytic Protodeboronation

Protodeboronation reactions involving boronic acids play a crucial role in organic synthesis. For instance, less nucleophilic boron ate complexes can be used to prevent unwanted aryl addition during lactam formation. This strategy has been applied to synthesize indolizidine derivatives .

Materials Science

Boronic acids find applications in materials science, including the development of sensors, polymers, and functional materials. Their reversible binding with diols and other Lewis bases allows for the design of responsive materials. Researchers explore boronic acid-containing compounds for their potential in molecular recognition and self-assembly .

Organic Synthesis and Functionalization

Beyond specific applications, boronic acids serve as versatile building blocks in organic synthesis. They participate in diverse transformations, such as Suzuki–Miyaura couplings, C–H activation, and cross-coupling reactions. Their compatibility with various functional groups makes them valuable tools for creating complex molecules .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)methylcarbamoylamino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3/c1-8(2)11(12(17)18)16-13(19)15-7-9-3-5-10(14)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,17,18)(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUMZXHQKNVKHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)NCC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820298.png)

![2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2820300.png)

methanone](/img/structure/B2820302.png)

![Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2820306.png)

![2-[(3,4-Dimethoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2820309.png)

![N-[cyano(2-fluorophenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2820310.png)

![N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2820313.png)